Home > Products > Screening Compounds P36385 > PACAP-38 (31-38), human, mouse, rat (TFA)
PACAP-38 (31-38), human, mouse, rat (TFA) -

PACAP-38 (31-38), human, mouse, rat (TFA)

Catalog Number: EVT-8220010
CAS Number:
Molecular Formula: C49H84F3N17O13
Molecular Weight: 1176.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

PACAP-38 is synthesized in the hypothalamus and is widely distributed throughout the central nervous system and peripheral tissues. It is known to interact with specific receptors, primarily PAC1 and VPAC receptors, which mediate its diverse effects on cellular signaling pathways.

Classification

PACAP-38 is classified as a neuropeptide and a signaling molecule. It is recognized for its role in neurotransmission and neuroprotection, influencing various physiological responses such as vasodilation, modulation of immune responses, and neurotrophic activities.

Synthesis Analysis

Methods

The synthesis of PACAP-38 can be achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The synthesis typically involves:

  1. Protection of Functional Groups: Each amino acid used in the synthesis has protective groups on its functional groups to prevent unwanted reactions.
  2. Coupling Reactions: Amino acids are coupled using coupling reagents (e.g., HBTU or DIC) to facilitate the formation of peptide bonds.
  3. Cleavage and Deprotection: After the desired length is achieved, the peptide is cleaved from the solid support, and protective groups are removed.

Technical details include controlling reaction conditions such as temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Structure

PACAP-38 consists of 38 amino acids with a specific sequence that contributes to its biological activity. The structure can be represented as follows:

HSerGluAlaGlyGlyGlyAlaGlyThrGlyValGlyLysProCysAspAlaTyrSerGlyLysGlyPheIleGlyProThrAspLysTyrLeuGlyAsnAlaCysCysOH\text{H}-Ser-Glu-Ala-Gly-Gly-Gly-Ala-Gly-Thr-Gly-Val-Gly-Lys-Pro-Cys-Asp-Ala-Tyr-Ser-Gly-Lys-Gly-Phe-Ile-Gly-Pro-Thr-Asp-Lys-Tyr-Leu-Gly-Asn-Ala-Cys-Cys-OH

Data

The molecular weight of PACAP-38 is approximately 4,300 Da. Its three-dimensional structure includes a disulfide bridge between two cysteine residues, which is crucial for its stability and receptor binding.

Chemical Reactions Analysis

Reactions

PACAP-38 participates in various biochemical reactions, primarily through its interaction with specific receptors that trigger intracellular signaling cascades. For instance:

  1. Receptor Binding: Upon binding to PAC1 or VPAC receptors, PACAP-38 activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  2. Signal Transduction: The increase in cAMP activates protein kinase A (PKA), which then phosphorylates target proteins involved in cellular responses such as survival signaling.

Technical details include measuring cAMP levels using assays such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays.

Mechanism of Action

Process

The mechanism of action of PACAP-38 involves several steps:

  1. Receptor Activation: PACAP-38 binds to its receptors on target cells.
  2. Intracellular Signaling: This binding activates G-proteins that stimulate adenylate cyclase.
  3. cAMP Production: The resulting increase in cAMP leads to activation of downstream signaling pathways such as PKA.
  4. Biological Effects: These pathways mediate various effects including neuroprotection against apoptosis, modulation of neurotransmitter release, and enhancement of neuronal survival.

Data from studies demonstrate that PACAP-38 can significantly reduce apoptosis in neuronal cultures under stress conditions by activating protective signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

PACAP-38 is a hydrophilic peptide that is soluble in water at physiological pH. It exhibits stability under acidic conditions but may degrade under extreme alkaline conditions or prolonged exposure to heat.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 4,300 Da
  • Isoelectric Point: Around pH 9.5
  • Stability: Sensitive to proteolytic enzymes; requires careful handling during experiments.

Relevant analyses involve chromatographic techniques such as high-performance liquid chromatography (HPLC) for purity assessment.

Applications

Scientific Uses

PACAP-38 has several applications in scientific research:

  1. Neuroscience Research: Studied for its neuroprotective effects in models of neurodegenerative diseases.
  2. Endocrinology: Investigated for its role in hormone regulation and stress response mechanisms.
  3. Pharmacology: Potential therapeutic applications in treating migraines and other neurological disorders due to its vasodilatory effects.
  4. Immunology: Explored for its influence on immune cell functions and inflammation processes.
Neurobiological and Pathophysiological Roles of PACAP-38

Receptor Pharmacology and Signaling Mechanisms

PAC Type 1, Vasoactive Intestinal Polypeptide Receptor Type 1, and Vasoactive Intestinal Polypeptide Receptor Type 2 Receptor Subtype Interactions

Pituitary Adenylate Cyclase-Activating Polypeptide-38 (PACAP-38) exerts its biological effects primarily through three class B G protein-coupled receptors: PAC Type 1 Receptor (PAC1 Receptor), Vasoactive Intestinal Polypeptide Receptor Type 1 (VPAC1 Receptor), and Vasoactive Intestinal Polypeptide Receptor Type 2 (VPAC2 Receptor). These receptors exhibit distinct affinity profiles and tissue distributions that determine physiological outcomes. PAC1 Receptor demonstrates a strong preference for PACAP-38 over Vasoactive Intestinal Polypeptide, with binding affinity differences exceeding 1,000-fold in neuronal tissues. This receptor exists in multiple splice variants (e.g., PAC1 Receptor null, PAC1 Receptor hip, PAC1 Receptor hop) that differentially influence ligand binding and downstream signaling. In contrast, VPAC1 Receptor and VPAC2 Receptor exhibit near-equal affinity for PACAP-38 and Vasoactive Intestinal Polypeptide, facilitating broader regulatory functions [1] [2].

The trigeminal ganglion provides a key model for understanding receptor-specific actions, where PAC1 Receptor predominates in neurons (approximately 75% of PACAP-responsive cells) while Vasoactive Intestinal Polypeptide Receptor Type 1/Vasoactive Intestinal Polypeptide Receptor Type 2 receptors are more abundant in glial populations. Pharmacological characterization reveals PAC1 Receptor activation requires 5-7 nM PACAP-38 for half-maximal response, whereas Vasoactive Intestinal Polypeptide Receptor Type 1/Vasoactive Intestinal Polypeptide Receptor Type 2 activation occurs at 1-2 nM concentrations regardless of ligand preference. This differential expression and activation threshold enables precise spatiotemporal control of trigeminovascular functions relevant to migraine pathophysiology [1] [3].

Table 1: Receptor Subtype Characteristics and Signaling Profiles

Receptor SubtypePACAP-38 Affinity (nM)Vasoactive Intestinal Polypeptide Affinity (nM)Primary G-Protein CouplingKey Tissue Distributions
PAC Type 1 Receptor0.1-0.5>500Gαs, GαqTrigeminal ganglia, hippocampus, hypothalamus
Vasoactive Intestinal Polypeptide Receptor Type 10.5-10.5-1GαsImmune cells, intestinal epithelium
Vasoactive Intestinal Polypeptide Receptor Type 20.5-10.5-1GαsPancreatic islets, suprachiasmatic nucleus

Agonist Bias and Cell-Type-Dependent Signaling Pathways

PACAP-38 exhibits pronounced agonist bias, preferentially activating specific signaling cascades depending on cellular context and receptor isoform expression. In rat trigeminal glial cells, PACAP-38 (10⁻⁷ M) robustly activates Extracellular Signal-Regulated Kinase phosphorylation, while PACAP-27 fails to elicit this response despite comparable cyclic Adenosine Monophosphate induction in the same cells. This divergence highlights ligand length-dependent bias, where the C-terminal domain of PACAP-38 enables engagement with distinct intracellular effectors. Conversely, in trigeminal neurons, both peptide forms activate cyclic Adenosine Monophosphate and Extracellular Signal-Regulated Kinase pathways with equal efficacy, demonstrating cell-type-specific signaling architecture [1] [4].

The PACAP receptor antagonist PACAP(6-38) paradoxically mimics PACAP-38 actions in trigeminal ganglion neurons, increasing intracellular calcium and inducing overlapping transcriptomic changes (200 differentially expressed genes in common). This pharmacological profile suggests unconventional signaling through:

  • Non-canonical receptor splice variants with altered ligand-binding domains
  • Mas-related G protein-coupled receptor family members that recognize both full-length and truncated peptides
  • Receptor dimerization states that modify signal transduction outcomesFunctional consequences include mitochondrial dysfunction signatures (NADH:ubiquinone oxidoreductase subunit B6 downregulation) and sensory neuron activation (Transient Receptor Potential Cation Channel Subfamily M Member 8 upregulation), pathways implicated in migraine pathogenesis [9].

Table 2: Cell-Type-Specific Signaling Responses to PACAP-38

Cell TypePAC1 Receptor ExpressionDominant PathwayFunctional OutcomeUnique Agonist Bias
Trigeminal NeuronHighCyclic Adenosine Monophosphate → Protein Kinase ADelayed afterhyperpolarization reductionPACAP-27 = PACAP-38 in cyclic Adenosine Monophosphate
Trigeminal GliaModerateExtracellular Signal-Regulated Kinase PhosphorylationPro-inflammatory activationPACAP-38 selective Extracellular Signal-Regulated Kinase activation
Hippocampal PyramidalHighp38 Mitogen-Activated Protein KinaseSlow afterhyperpolarization inhibitionPACAP-38 > Vasoactive Intestinal Polypeptide
Chromaffin CellsExclusiveCyclic Adenosine Monophosphate → Ryanodine receptorsCalcium-induced catecholamine secretionPACAP-38-specific vesicular calcium release

Cyclic Adenosine Monophosphate-Dependent versus Non-cyclic Adenosine Monophosphate Intracellular Cascades

The classical PACAP-38 signaling axis involves Gαs-mediated adenylate cyclase activation and subsequent cyclic Adenosine Monophosphate/Protein Kinase A-dependent phosphorylation events. In hippocampal CA1 pyramidal neurons, this pathway reduces slow afterhyperpolarizing current amplitude by 68.2 ± 5.1% via Protein Kinase A phosphorylation of potassium channels. However, parallel non-cyclic Adenosine Monophosphate cascades significantly contribute to PACAP-38 signaling:

Calcium-Dependent MechanismsPACAP-38 mobilizes intracellular calcium stores through multiple mechanisms:

  • In human fetal chromaffin cells, PACAP-38 (10⁻⁷ M) activates ryanodine-sensitive stores via cyclic Adenosine Monophosphate/Protein Kinase A-dependent phosphorylation, independent of phospholipase C activation or extracellular calcium influx
  • Eccrine sweat gland cells exhibit PAC1 Receptor-mediated calcium influx (215 ± 12% baseline increase) leading to calcium-dependent chloride channel activation and aquaporin 5 translocation
  • Transcriptomic analysis reveals PACAP-38 upregulates calcium homeostasis modulators (e.g., Calhm1, 4.2-fold) in trigeminal ganglia, facilitating neuronal excitability [6] [9] [10]

Mitochondrial ModulationBoth PACAP-38 and PACAP(6-38) downregulate mitochondrial complex I components (NADH:ubiquinone oxidoreductase subunit B6: 50-80-fold reduction) and alter electron transport chain gene expression in trigeminal neurons. This conserved response induces reactive oxygen species generation and activates nuclear factor kappa-light-chain-enhancer of activated B cells-mediated neuroinflammation, suggesting a receptor-independent mitochondrial targeting mechanism [9].

Kinase Network Integrationp38 Mitogen-Activated Protein Kinase inhibition reduces PACAP-38-mediated slow afterhyperpolarizing current suppression by 82.4% in hippocampal neurons, comparable to Protein Kinase A blockade effects. Simultaneous inhibition abolishes PACAP-38 actions, indicating synergistic kinase crosstalk. This integration extends to:

  • Protein Kinase C-independent pathways (phorbol ester pretreatment does not alter PACAP-38 responses)
  • Rho/Rock inhibition-enhanced neurite outgrowth in PC12 cells
  • Glycogen Synthase Kinase 3 Beta-mediated Collapsin Response Mediator Protein 2 phosphorylation in neurodifferentiation [4] [7]

Table 3: Non-cyclic Adenosine Monophosphate Signaling Effectors of PACAP-38

Signaling PathwayKey EffectorsBiological ConsequenceTissue/Cell Specificity
Calcium ReleaseRyanodine receptors, Caffeine-sensitive storesCatecholamine secretionChromaffin cells
Calcium InfluxTransient Receptor Potential Cation Channel Subfamily M Member 8, Anoctamin 1Neuronal sensitizationTrigeminal ganglia
p38 Mitogen-Activated Protein KinaseMitogen-Activated Protein Kinase 14, Transcription Factor Ap-1Neuronal excitability modulationHippocampal pyramidal neurons
Mitochondrial RegulationNADH:ubiquinone oxidoreductase subunit B6, Reactive Oxygen SpeciesNeuroinflammation initiationSensory neurons
Cytoskeletal ReorganizationRho Kinase, Collapsin Response Mediator Protein 2Neurite outgrowthPC12 cells

Properties

Product Name

PACAP-38 (31-38), human, mouse, rat (TFA)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C49H84F3N17O13

Molecular Weight

1176.3 g/mol

InChI

InChI=1S/C47H83N17O11.C2HF3O2/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27;3-2(4,5)1(6)7/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,38-;/m0./s1

InChI Key

WBISKMGBHZJJFY-CUHHVMDUSA-N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.